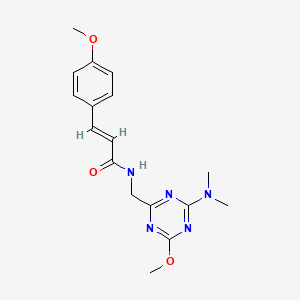
(E)-N-((4-(二甲氨基)-6-甲氧基-1,3,5-三嗪-2-基)甲基)-3-(4-甲氧基苯基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 在发表在化学通讯上的一项研究中,研究人员探索了使用由双(4-甲氧基苯基)硒化物和4-(二甲氨基)吡啶(DMAP)组成的催化体系,从非活化烯烃中区域选择性合成中等尺寸的卤代内酯和溴代氧杂环庚烷 。该化合物在该共催化体系中发挥着至关重要的作用,使具有高环内张力的复杂环状结构的形成成为可能。77Se NMR、质谱和理论研究揭示了反应机理,涉及四元硒中间体。
- 另一个应用涉及合成、表征和评估相关化合物2-甲氧基-4-((4-甲氧基苯基亚氨基)甲基)苯酚的抗氧化活性。该化合物由香草醛和对茴香胺使用水作为溶剂合成。 其抗氧化性能已被研究,突出了其在对抗氧化应激方面的潜力 。
- 化合物3-羟基-4-甲氧基苯乙酸(CAS 号:1131-94-8)与您提到的化合物的结构密切相关。 它作为一种代谢物,已被研究在各种生物过程中的作用 。进一步的研究可以探索丙烯酰胺衍生物的代谢命运。
有机硒和DMAP共催化
抗氧化活性
代谢物鉴定
生物活性
The compound (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antitumor and antioxidant research. This article provides an overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4O3 with a molecular weight of approximately 316.36 g/mol. The structure features a triazine moiety, which is known for its diverse pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide exhibit significant antitumor activity . For instance:
- Cytotoxicity Assays : In vitro studies have shown that related triazine derivatives can induce apoptosis in cancer cell lines such as HepG2 and MCF-7. The mechanism involves the activation of caspase pathways, leading to cell cycle arrest and increased apoptosis rates. For example, compounds tested at concentrations around 6-8 μM showed significant increases in apoptotic cells compared to controls .
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 7.9 | HepG2 | Caspase activation |
| Compound B | 6.1 | MCF-7 | Apoptosis induction |
Antioxidant Properties
The antioxidant activity of (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide has been evaluated through various assays:
- DPPH Assay : Similar compounds demonstrated strong free radical scavenging abilities comparable to ascorbic acid, indicating potential for therapeutic applications in oxidative stress-related diseases .
Mechanistic Studies
Mechanistic studies reveal that the biological activity of this compound may be attributed to its interaction with various cellular targets:
- Enzyme Inhibition : It has been noted that triazine derivatives can inhibit key enzymes involved in cancer progression and metabolic pathways.
- Receptor Modulation : Some studies suggest that these compounds may interact with G-protein coupled receptors (GPCRs), which are critical in many physiological processes .
Case Studies
Several case studies have documented the efficacy of triazine derivatives in preclinical models:
属性
IUPAC Name |
(E)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-22(2)16-19-14(20-17(21-16)25-4)11-18-15(23)10-7-12-5-8-13(24-3)9-6-12/h5-10H,11H2,1-4H3,(H,18,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWPBRUTRSIPHA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














